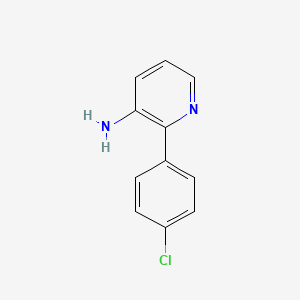

2-(4-Chlorophenyl)pyridin-3-amine

Description

Overview of Pyridine (B92270) and Aniline (B41778) Derivatives in Contemporary Chemical Research

Pyridine and its derivatives are fundamental building blocks in organic chemistry, renowned for their presence in a vast array of natural products, pharmaceuticals, and functional materials. nih.govorgsyn.org The pyridine ring, a six-membered heteroaromatic system containing a nitrogen atom, can act as a weak base and a good ligand for metal catalysts. nih.gov Its derivatives are integral to numerous approved drugs, highlighting their therapeutic relevance. orgsyn.org The introduction of an amino group to the pyridine ring, forming an aminopyridine, further enhances its chemical versatility, providing a nucleophilic center for further functionalization.

Aniline and its substituted analogs are equally pivotal in synthetic chemistry. As primary aromatic amines, they are precursors to a wide range of dyes, polymers, and pharmaceuticals. The reactivity of the amino group, coupled with the electronic properties of the benzene (B151609) ring, allows for a diverse set of chemical transformations. The fusion of pyridine and aniline motifs, as seen in aminopyridines, creates a scaffold with a rich electronic landscape, offering multiple sites for chemical modification and interaction with biological targets. The development of efficient synthetic routes to substituted aminopyridines, such as multicomponent reactions, continues to be an active area of research. nih.gov

Significance of the 4-Chlorophenyl Moiety in Synthetic Chemistry and Heterocyclic Design

The 4-chlorophenyl group is a common substituent in the design of new molecules, particularly in medicinal chemistry and materials science. The chlorine atom, being an electronegative and lipophilic substituent, can significantly influence the physicochemical properties of a molecule. Its presence can enhance metabolic stability, improve membrane permeability, and provide a handle for further synthetic modifications through cross-coupling reactions.

In the context of heterocyclic design, the incorporation of a 4-chlorophenyl moiety can modulate the electronic properties of the heterocyclic ring system and provide specific steric bulk, which can be crucial for directing intermolecular interactions, such as binding to a biological target. The synthesis of molecules containing this group is often achieved through standard cross-coupling methodologies, such as the Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds between the phenyl ring and a heterocyclic core.

Research Findings on Related Structures

While specific research dedicated solely to 2-(4-Chlorophenyl)pyridin-3-amine is not extensively documented in publicly available literature, a wealth of information exists for closely related analogs. The synthesis of substituted 2-aminopyridines, for instance, is often achieved through multicomponent reactions involving β-enaminones, malononitrile, and various amines, offering a versatile and efficient route to these scaffolds. nih.gov For example, a one-pot, three-component reaction has been developed for the synthesis of 3-sulfonyl-2-aminopyridines, which are valuable building blocks in drug development. acs.org

Furthermore, radical-based approaches have been explored for the synthesis of 3-aryl-2-aminopyridines, demonstrating the utility of non-traditional methods in accessing these structures. acs.org The general synthetic strategies for 2-aminopyridine (B139424) derivatives often involve the construction of the pyridine ring through cyclization reactions or the functionalization of a pre-existing pyridine core.

The table below summarizes some key characteristics of the constituent parts of the target molecule, based on general chemical knowledge and data from related compounds.

| Feature | Description | Significance in this compound |

| Pyridine Ring | A six-membered aromatic heterocycle containing one nitrogen atom. | Provides a basic nitrogen atom and a platform for substitution. Influences the overall electronic properties and solubility. |

| Aniline Moiety | A primary aromatic amine (aminobenzene). | The amino group at the 3-position is a key functional group, providing nucleophilicity and a site for hydrogen bonding. |

| 4-Chlorophenyl Group | A phenyl ring substituted with a chlorine atom at the para position. | The chlorine atom modifies the electronic and lipophilic character of the molecule, potentially enhancing biological activity and metabolic stability. |

Table 1: Key Structural Components of this compound

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c12-9-5-3-8(4-6-9)11-10(13)2-1-7-14-11/h1-7H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQQPRJCVMRFPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 4 Chlorophenyl Pyridin 3 Amine and Its Analogs

Direct Synthesis Approaches

Direct approaches to the synthesis of 2-(4-Chlorophenyl)pyridin-3-amine and its analogs focus on the construction of the key carbon-carbon and carbon-nitrogen bonds that define the molecule's structure. These methods are often favored for their efficiency and ability to introduce the desired functionalities in a controlled manner.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis, particularly with palladium, has revolutionized the formation of C-C and C-N bonds, providing powerful tools for the synthesis of complex aromatic compounds.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound and an organic halide. libretexts.org In the context of synthesizing this compound, this reaction typically involves the coupling of a pyridine (B92270) derivative with a phenylboronic acid. A common strategy is the reaction of 3-amino-2-chloropyridine (B31603) with (4-chlorophenyl)boronic acid. The reaction is catalyzed by a palladium complex, often generated in situ from a precursor like palladium(II) acetate (B1210297) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and a phosphine (B1218219) ligand. nih.govresearchgate.net The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphines such as tricyclohexylphosphine (B42057) or biarylphosphines often providing the best results. A base, such as potassium carbonate or cesium fluoride, is essential for the transmetalation step of the catalytic cycle. nih.gov

The reaction conditions, including the solvent, temperature, and nature of the base and ligand, are critical for achieving high yields and minimizing side products. While specific data for the direct synthesis of this compound via this method is not extensively reported in readily available literature, analogous reactions provide insight into typical conditions. For example, the Suzuki coupling of other chloropyridines with arylboronic acids has been well-documented. researchgate.netresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyridines with Arylboronic Acids This table presents data for analogous reactions, as specific data for the target compound is not readily available.

| Pyridine Substrate | Boronic Acid | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2,3,5-trichloropyridine | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Water | 100 | 92 | researchgate.net |

| 2-chloropyrazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 85 | arkat-usa.org |

| 2-bromopyridine (B144113) | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 90 | 95 | researchgate.net |

DME = 1,2-dimethoxyethane; dppf = 1,1'-bis(diphenylphosphino)ferrocene

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgrsc.orgnih.gov This reaction provides a direct route to this compound by coupling a 2-halopyridine (e.g., 2-bromopyridine or 2-chloropyridine) with 4-chloroaniline. The catalytic system typically consists of a palladium precursor and a specialized phosphine ligand, with a strong base like sodium tert-butoxide being required to facilitate the reaction. researchgate.netresearchgate.net The choice of ligand is critical, with bulky and electron-rich ligands like XPhos or RuPhos often being employed to promote efficient catalysis. organic-chemistry.org

The reaction is highly versatile, but its application to aminopyridines can sometimes be challenging due to potential catalyst inhibition by the basic nitrogen atoms of the pyridine ring and the amino group. wikipedia.org Nevertheless, successful Buchwald-Hartwig aminations of various halopyridines have been reported, demonstrating the feasibility of this approach. researchgate.netresearchgate.net

Multi-Component Reaction (MCR) Strategies for Pyridine Core Construction

Multi-component reactions (MCRs) offer a highly efficient approach to synthesizing complex molecules in a single step from three or more starting materials, thereby increasing atom economy and reducing synthetic steps. nih.govmdpi.com Several MCRs have been developed for the synthesis of substituted pyridines. rsc.orgresearchgate.net For the synthesis of 2-aryl-3-aminopyridine scaffolds, a one-pot reaction can be envisioned involving an aldehyde, a ketone, an activated nitrile (like malononitrile), and an ammonium (B1175870) source. researchgate.net

A plausible MCR strategy for a compound like this compound could involve the reaction of 4-chlorobenzaldehyde (B46862), a suitable ketone, malononitrile, and ammonium acetate. The reaction proceeds through a cascade of reactions including Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization to form the pyridine ring. The specific substitution pattern of the final product is determined by the nature of the starting materials. While direct synthesis of this compound via a specific MCR is not explicitly detailed in the literature, the general applicability of these methods to a wide range of substituted pyridines suggests its potential. mdpi.comresearchgate.net

Regioselective Amination and Halogenation-Amination Pathways

The synthesis of this compound can also be approached through the regioselective functionalization of a pre-existing pyridine ring. One such pathway involves the nitration of a 2-chloropyridine (B119429) derivative, followed by reduction of the nitro group to an amine. For instance, 2-chloro-3-nitropyridine (B167233) can be reduced to 2-chloro-3-aminopyridine using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. google.com The resulting 2-chloro-3-aminopyridine can then undergo a Suzuki-Miyaura coupling with (4-chlorophenyl)boronic acid as described in section 2.1.1.1.

Alternatively, a halogenation-amination sequence can be employed. This could involve the selective chlorination of 3-aminopyridine (B143674) at the 2-position, followed by a Suzuki coupling. However, controlling the regioselectivity of the chlorination of 3-aminopyridine can be challenging. google.com

Synthesis from Precursors: Pyrido-amines and Halogenated Phenyl Substrates

This approach is fundamentally a retrosynthetic disconnection that leads to the key cross-coupling strategies already discussed. The primary precursors are a suitably functionalized pyridine, such as 3-aminopyridine or a 2-halo-3-aminopyridine, and a halogenated phenyl substrate or its organoboron equivalent.

For instance, starting with 3-aminopyridine, a halogenation step at the 2-position would be required to generate 2-chloro- or 2-bromo-3-aminopyridine. This intermediate can then be coupled with (4-chlorophenyl)boronic acid via a Suzuki-Miyaura reaction. justia.com The synthesis of 2-chloro-3-aminopyridine itself can be achieved through various methods, including the reduction of 2-chloro-3-nitropyridine. google.com

Conversely, one could envision a Buchwald-Hartwig amination approach starting with 2-halopyridine and coupling it with 4-chloroaniline. The success of this route is highly dependent on the reactivity of the specific halopyridine and the efficiency of the chosen catalytic system. researchgate.netresearchgate.net

Table 2: Key Precursors for the Synthesis of this compound

| Pyridine Precursor | Phenyl Precursor | Synthetic Strategy |

| 3-Amino-2-chloropyridine | (4-Chlorophenyl)boronic acid | Suzuki-Miyaura Coupling |

| 2-Bromopyridine | 4-Chloroaniline | Buchwald-Hartwig Amination |

| 3-Aminopyridine | (4-Chlorophenyl)boronic acid | Halogenation followed by Suzuki-Miyaura Coupling |

| 2-Chloropyridine | 4-Chloroaniline | Buchwald-Hartwig Amination |

Advanced Synthetic Techniques and Process Optimization

The quest for more efficient, rapid, and scalable synthetic methods has led to the adoption of advanced techniques that overcome the limitations of traditional batch processing. These methodologies, including microwave-assisted synthesis, one-pot reactions, and continuous-flow processes, offer significant advantages in the synthesis of complex molecules like this compound.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and purer products in significantly shorter timeframes compared to conventional heating methods. nih.govrsc.org The application of microwave irradiation to the synthesis of substituted pyridines has been shown to be highly effective. For the synthesis of precursors to compounds like this compound, microwave-assisted protocols can be employed in key bond-forming reactions, such as Suzuki or Buchwald-Hartwig couplings.

A plausible microwave-assisted Suzuki coupling for the synthesis of a 2-aryl-pyridin-3-amine scaffold would involve the reaction of a halopyridine with an appropriate boronic acid. In a representative protocol, 2-chloro-3-nitropyridine could be coupled with 4-chlorophenylboronic acid under microwave irradiation in the presence of a palladium catalyst and a base. The subsequent reduction of the nitro group would yield the target amine. The significant reduction in reaction times, from hours to minutes, is a key advantage of this technology. nih.govresearchgate.net

For instance, the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives has been successfully achieved under microwave irradiation in solvent-free conditions, highlighting the environmental benefits of this approach. rsc.orgresearchgate.net While a specific protocol for the direct synthesis of this compound using microwaves is not extensively documented, the general applicability of this method to the synthesis of 2-aminopyridines is well-established. rsc.org A one-pot, multi-component reaction for the synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids, using 2-aminopyridine (B139424) and 4-chlorobenzaldehyde under microwave heating, demonstrates the feasibility of constructing complex molecules containing the 2-substituted pyridine motif with high efficiency. nih.gov

| Reactants | Catalyst/Base | Solvent | Power (W) | Time (min) | Yield (%) | Reference |

| Arylidenemalanonitriles, Ketones, Ammonium Acetate | - | Solvent-free | Not Specified | 7-9 | 72-86 | researchgate.net |

| 2-Aminopyridine, Cyanamide, 4-Chlorobenzaldehyde | Piperidine (optional) | Pyridine or Solvent-free | 120 | 15 | up to 92 | nih.gov |

| Arylglyoxals, Cyclic 1,3-dicarbonyls, 2-Aminopyridines | I₂ | Not Specified | Not Specified | Not Specified | Good to Very Good | rsc.org |

| Enaminonitriles, Benzohydrazides | - | Toluene | 140 °C | 40-180 | up to 89 | mdpi.com |

One-Pot Reaction Sequences for Enhanced Efficiency

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of reduced waste, time, and cost. acs.orgorganic-chemistry.org The synthesis of polysubstituted pyridines is particularly amenable to one-pot strategies, often involving multicomponent reactions (MCRs). acs.orgnih.gov

A general and efficient one-pot protocol for the synthesis of 3-sulfonyl-2-aminopyridines has been developed, which involves the three-component coupling of N,N-dimethylacroleins, sulfonylacetonitriles, and an amine. acs.org This methodology demonstrates the power of one-pot sequences to construct complex pyridine cores with high efficiency and atom economy. While this specific example leads to a sulfonyl group at the 3-position, the principle can be adapted for the synthesis of other 3-substituted 2-aminopyridines.

For the synthesis of this compound, a hypothetical one-pot approach could involve the reaction of a suitable 1,3-dicarbonyl compound, an activated form of 4-chlorobenzaldehyde, and an ammonia (B1221849) source. organic-chemistry.org Another strategy could be a one-pot Suzuki coupling followed by amination. For example, the reaction of 2,3-dichloropyridine (B146566) with 4-chlorophenylboronic acid could be followed by a subsequent in-situ amination of the 3-chloro position. The development of such one-pot sequences is a key area of research aimed at streamlining the synthesis of valuable pyridine intermediates. nih.gov

| Reaction Type | Reactants | Conditions | Yield (%) | Reference |

| Three-Component | N,N-Dimethylacroleins, Sulfonylacetonitriles, Ammonia/Primary Amines | KOt-Bu, MeOH/i-PrOH, 65 °C | 35-93 | acs.org |

| Three-Component | Alkynone, 1,3-Dicarbonyl, Ammonium Acetate | EtOH, reflux, 24h | up to 98 | organic-chemistry.org |

| Three-Component | Enaminones, Malononitrile, Primary Amines | Solvent-free, 80 °C, 3h | up to 75 | nih.gov |

| Goldberg Reaction/Methanolysis | 2-Bromopyridine, N-Alkyl(aryl)formamides | CuI/phen, K₃PO₄, Toluene then K₂CO₃, MeOH | 89-90 | nih.gov |

Continuous-Flow Synthesis Methodologies for Scalability

Continuous-flow chemistry has emerged as a transformative technology for the synthesis of fine chemicals and pharmaceuticals, offering superior control over reaction parameters, enhanced safety, and straightforward scalability compared to traditional batch methods. uc.ptvcu.eduresearchgate.net The synthesis of heterocyclic compounds, including substituted pyridines, has been a significant area of application for flow chemistry. uc.ptmdpi.com

The direct amination of 2-chloropyridines using a flow reactor has been shown to be highly efficient, affording 2-aminopyridines in good to excellent yields with short reaction times at elevated temperatures. researchgate.net This approach avoids the need for a catalyst and can be scaled to produce multigram quantities of the product. For the synthesis of this compound, a continuous-flow process could be envisioned where 2-chloro-3-aminopyridine is reacted with a suitable arylating agent in a heated flow reactor.

Furthermore, multi-step syntheses can be "telescoped" in a continuous-flow setup, where the output of one reactor is directly fed into the next, eliminating the need for intermediate work-up and purification steps. acs.org A flow process for the synthesis of this compound could involve an initial Suzuki coupling in a packed-bed reactor containing a palladium catalyst, followed by an in-line purification or a subsequent reaction in a second reactor module. The ability to safely handle hazardous reagents and intermediates and to precisely control reaction conditions makes continuous-flow synthesis a highly attractive methodology for the industrial production of such compounds. nih.gov

| Reaction | Substrates | Conditions | Throughput/Yield | Reference |

| Uncatalyzed Amination | 2-Chloropyridines, Secondary Amines | NMP, 200-300 °C | Good to Excellent Yields | researchgate.net |

| Hantzsch Pyrrole Synthesis | β-Ketoesters, Amines, α-Haloketones | Acetic acid, 1.3 mL/min | 3.7 g/h, 93% yield | uc.pt |

| 1,3-Dipolar Cycloaddition | Terminal Alkynes, Trimethylsilyldiazomethane | 100-120 °C, 15-30 min | 62-78% yield | mdpi.com |

| Dehydrative Amination of Phenols | Phenols, Amines, Styrene | Heterogeneous Pd catalyst | High Yields over 1 week | nih.gov |

Chemical Transformations and Reactivity Profiles of 2 4 Chlorophenyl Pyridin 3 Amine

Electrophilic Aromatic Substitution Reactions on Pyridine (B92270) and Phenyl Moieties

The structure of 2-(4-Chlorophenyl)pyridin-3-amine contains two aromatic rings, each with distinct reactivity towards electrophilic aromatic substitution (EAS).

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene (B151609). youtube.com Any substitution that does occur is directed to the C-3 (and C-5) position, as the intermediates for attack at C-2, C-4, and C-6 are significantly destabilized. In this specific molecule, the C-3 position is already substituted with the amino group. Therefore, electrophilic attack on the pyridine ring would be expected to occur at the C-5 position, though it would likely require vigorous reaction conditions due to the ring's deactivation. youtube.com

The phenyl ring is substituted with a chloro group and the pyridin-3-amine group. The chloro group is a deactivating, ortho-, para-director via competing inductive withdrawal and resonance donation. The primary amino group on the adjacent pyridine ring is a powerful activating, ortho-, para-directing group. However, direct attachment of the nitrogen to the phenyl ring is absent. The entire 2-(pyridin-3-amine) substituent acts as a deactivating group on the phenyl ring due to the electron-withdrawing nature of the pyridine nitrogen. The interplay of these effects dictates the regioselectivity of EAS on the phenyl ring. The amino group on the pyridine ring can be protonated under the strongly acidic conditions often used for EAS, which would further increase the deactivating effect of the pyridinyl substituent. libretexts.org

To control the reactivity and regioselectivity, the primary amino group can be protected, for instance, as an amide. libretexts.org This strategy mitigates the amine's high reactivity and potential for side reactions. The bulky nature of the protected group can also sterically hinder substitution at the ortho position, favoring the para position. libretexts.org

Common EAS reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com Friedel-Crafts alkylation and acylation reactions are generally not successful with strongly deactivated rings like pyridine. youtube.comlibretexts.org

Nucleophilic Reactions at Pyridine Ring Positions or Halogenated Centers

Nucleophilic aromatic substitution (SNAr) on the this compound scaffold can theoretically occur at two main locations: the pyridine ring and the chlorophenyl ring.

On the pyridine ring , nucleophilic substitution is favored at the C-2 and C-4 positions, which can effectively stabilize the negative charge of the Meisenheimer intermediate via resonance involving the nitrogen atom. quimicaorganica.orgyoutube.com In the title compound, the C-2 position is sterically hindered by the bulky 4-chlorophenyl group. The C-4 and C-6 positions bear hydrogen atoms, which are poor leaving groups, making direct nucleophilic substitution at these sites difficult without prior functionalization. However, the reactivity of the pyridine ring towards nucleophiles can be enhanced by using Lewis acids, which coordinate to the pyridine nitrogen and increase the ring's electrophilicity. researchgate.net

The chlorophenyl ring presents a site for nucleophilic aromatic substitution at the C-4 position, where the chlorine atom can act as a leaving group. SNAr on unactivated aryl chlorides typically requires harsh conditions (high temperature and pressure). The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this molecule, the pyridinyl substituent is electron-withdrawing, which could facilitate nucleophilic attack at the chlorinated carbon. Studies on similar systems, such as the reaction of 4-chloropyridine (B1293800) with various amines, demonstrate the feasibility of such substitutions to form N-aryl products. researchgate.net

| Reaction Type | Position | Activating Factors | Limiting Factors |

| Nucleophilic Substitution | Pyridine C-4/C-6 | Ring nitrogen activates these positions. youtube.com | Poor leaving group (H⁻). |

| Nucleophilic Substitution | Phenyl C-4 | Pyridinyl group is electron-withdrawing. | Chlorine is a moderate leaving group; requires strong nucleophiles/conditions. |

Reactions Involving the Primary Amino Group

The primary amino group at the C-3 position of the pyridine ring is a key center of reactivity, functioning as a potent nucleophile and a handle for extensive molecular derivatization.

Acylation and Alkylation Reactions for Functionalization

The lone pair of electrons on the nitrogen atom of the primary amine makes it highly nucleophilic and susceptible to reaction with electrophilic reagents such as acyl halides, anhydrides, and alkyl halides. uni-muenchen.de

Acylation is the reaction with an acylating agent, typically an acyl chloride or anhydride, to form an amide. This transformation is often used to protect the amino group or to introduce new functional moieties. For example, reaction with acetyl chloride in the presence of a base would yield N-(2-(4-chlorophenyl)pyridin-3-yl)acetamide. This reaction is generally high-yielding and proceeds under mild conditions.

Alkylation involves the reaction with an alkyl halide to form secondary or tertiary amines. However, polyalkylation is a common side reaction, which can be difficult to control. libretexts.org Reductive amination, an alternative method, can provide better control for the synthesis of secondary amines.

These functionalization reactions are crucial for modifying the compound's electronic and steric properties, which can be a key step in the synthesis of more complex molecules.

| Reaction | Reagent Example | Product Type |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Amide |

| N-Sulfonylation | Tosyl Chloride (TsCl) | Sulfonamide |

| N-Alkylation | Methyl Iodide (CH₃I) | Secondary/Tertiary Amine |

Condensation Reactions Leading to Imines and Derivatives

Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. scienceinfo.commasterorganicchemistry.com This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond. scienceinfo.comlibretexts.org

The formation of an imine from this compound and a carbonyl compound like benzaldehyde (B42025) would proceed as follows:

Nucleophilic Attack: The amino group attacks the electrophilic carbonyl carbon. scienceinfo.com

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine (hemiaminal). scienceinfo.com

Protonation of Hydroxyl: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, turning it into a good leaving group (water). scienceinfo.com

Elimination of Water: Water is eliminated, forming a resonance-stabilized iminium ion. scienceinfo.com

Deprotonation: The iminium ion is deprotonated to give the final imine product. scienceinfo.com

These imine derivatives are valuable intermediates in organic synthesis and can be used to construct a variety of other functional groups and heterocyclic systems. scienceinfo.com

| Carbonyl Reactant | Product |

| Benzaldehyde | N-(2-(4-chlorophenyl)pyridin-3-yl)-1-phenylmethanimine |

| Acetone | N-(2-(4-chlorophenyl)pyridin-3-yl)propan-2-imine |

| Cyclohexanone | N-(2-(4-chlorophenyl)pyridin-3-yl)cyclohexan-1-imine |

Heterocyclization via Amino Functionality

The primary amino group is a pivotal synthon for the construction of new heterocyclic rings. By reacting with bifunctional electrophiles, the amino group can participate in cyclization reactions to generate a wide array of heterocyclic structures. nih.gov

For instance, reaction with a 1,3-dicarbonyl compound, such as acetylacetone, can lead to the formation of a substituted pyrimidine (B1678525) ring fused to the pyridine core. Similarly, reaction with α-haloketones can be used to construct imidazole (B134444) or thiazole (B1198619) rings, depending on the specific reagents and reaction conditions. These heterocyclization reactions are fundamental in medicinal chemistry for generating novel scaffolds with potential biological activity. nih.gov

Cyclization and Fused Heterocycle Formation

Beyond simple heterocyclization, the unique arrangement of functional groups in this compound allows for intramolecular cyclization reactions to form fused polycyclic systems. The proximity of the C-3 amino group to the C-2 substituent and the C-4 position on the pyridine ring enables various ring-closing strategies.

One plausible pathway involves the acylation of the amino group followed by an intramolecular cyclization. For example, after acylation, a suitably functionalized C-2 phenyl group could undergo an intramolecular electrophilic attack on the pyridine ring or the newly formed amide to create a fused system.

A documented strategy for a related compound, 2-(aminomethyl)-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one, involved reaction with N,N'-dithiocarbonyldiimidazole. researchgate.net This led to the efficient cyclization and formation of a fused imidazolidine-2-thione derivative, demonstrating a practical approach to building complex three-ring scaffolds from a similar precursor. researchgate.net Another powerful method for creating fused pyridine systems is the reaction of 1,2,4-triazines with various dienophiles, which can lead to the formation of bipyridine derivatives that can be further cyclized. urfu.ruresearchgate.net Such strategies are integral to the synthesis of novel fused heterocycles, which are prominent motifs in pharmaceuticals and materials science. researchgate.netias.ac.in

Construction of Fused Pyridine Systems (e.g., Imidazo[1,2-a]pyridines, Pyrazolopyridines)

The 2-aminopyridine (B139424) moiety within this compound is a well-established precursor for the synthesis of fused bicyclic heteroaromatic systems, which are prominent in medicinal chemistry.

Imidazo[1,2-a]pyridines: These structures are commonly synthesized through multicomponent reactions, with the Groebke–Blackburn–Bienaymé reaction (GBBR) being a primary method. acs.orgnih.gov This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. While direct synthesis using this compound is not explicitly detailed in the provided literature, its 2-aminopyridine core makes it a suitable substrate for this transformation. The general mechanism involves the formation of an imine from the aminopyridine and aldehyde, which is then attacked by the isocyanide, followed by an intramolecular cyclization to yield the imidazo[1,2-a]pyridine (B132010) ring system. nih.gov The reaction conditions can be optimized to improve yields, with catalysts like ammonium (B1175870) chloride (NH₄Cl) and elevated temperatures often employed. acs.org

Table 1: Representative Conditions for Groebke–Blackburn–Bienaymé Reaction (GBBR) for Imidazo[1,2-a]pyridine Synthesis This table summarizes reaction conditions for the synthesis of a generic imidazo[1,2-a]pyridine, illustrating a typical optimization process.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |

| 1 | --- | Neat | Room Temp | 0 |

| 2 | --- | Water | Room Temp | Traces |

| 3 | Sc(OTf)₃ (20) | Ethanol | 60 | 35 |

| 4 | NH₄Cl (20) | Ethanol | Room Temp | 45 |

| 5 | NH₄Cl (20) | Ethanol | 60 | 67 |

| Source: Adapted from screening conditions reported for the synthesis of imidazo[1,2-a]pyridine 7a. acs.org |

Pyrazolopyridines: Pyrazolopyridines represent another class of fused heterocycles accessible from aminopyridine precursors. Various synthetic strategies exist for their construction. One common method is the Gould-Jacobs reaction, which utilizes a 3-aminopyrazole (B16455) and diethyl 2-(ethoxymethylene)malonate to construct the pyridine ring, ultimately forming a pyrazolo[3,4-b]pyridine. rsc.org Another approach involves the cyclization of 5-aminopyrazoles with α,β-unsaturated ketones, often catalyzed by a Lewis acid like zirconium tetrachloride (ZrCl₄). rsc.org A versatile method involves a cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes, which can be modulated by different reagents (e.g., silver, iodine, or NBS) to produce functionalized pyrazolo[3,4-b]pyridines. nih.gov

Exploration of Polyheterocyclic Architectures

The inherent functionality of this compound allows it to be a building block for more elaborate polyheterocyclic structures. These complex molecules are of significant interest in materials science and medicinal chemistry.

A diversity-oriented synthesis approach can be employed to build complex scaffolds. For instance, strategies like the Ugi-Zhu reaction, which is a multicomponent reaction, can be used to form an initial heterocyclic core that contains orthogonal functional groups. libretexts.org These groups, such as a nitrile, can then be subjected to further transformations, like click chemistry reactions (e.g., cycloaddition with sodium azide (B81097) to form a tetrazole), to append additional heterocyclic rings. libretexts.org This step-by-step or one-pot strategy allows for the rapid assembly of polyheterocyclic systems from relatively simple starting materials. While not specifically demonstrated with this compound, its reactive sites are amenable to such synthetic strategies for creating novel and complex molecular architectures.

Mechanistic Investigations of Key Reaction Pathways

Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling reaction outcomes, optimizing conditions, and designing new synthetic routes.

Elucidation of Reaction Mechanisms and Intermediates

The reactions of aminopyridines often proceed through discrete, characterizable intermediates.

Groebke–Blackburn–Bienaymé Reaction (GBBR): The mechanism for the formation of imidazo[1,2-a]pyridines via the GBBR is initiated by the acid-catalyzed condensation of the 2-aminopyridine with an aldehyde to form an imine intermediate. This is followed by a nucleophilic attack from the isocyanide carbon onto the iminium ion. The resulting nitrilium ion undergoes an intramolecular acs.orgnih.gov-dipolar cyclization, where the pyridine nitrogen attacks the electrophilic carbon. A final proton transfer step leads to the aromatic imidazo[1,2-a]pyridine product. nih.gov

Aminolysis Reactions: In reactions involving nucleophilic attack by the amine group, such as aminolysis, the mechanism often involves the formation of a tetrahedral intermediate. For example, in the reaction of related chlorophenyl compounds with amines, a zwitterionic tetrahedral intermediate (T+/-) is proposed. This intermediate can then be deprotonated by a base (like another amine molecule) to form an anionic intermediate (T-), which subsequently collapses to form the final products. rsc.org

Cyclization Cascades: In the synthesis of polyheterocyclic systems, cascade reactions are common. For instance, the formation of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes is proposed to proceed via a cascade 6-endo-dig cyclization mechanism. nih.gov Similarly, the synthesis of certain pyrrolo[3,4-b]pyridin-5-ones involves a proposed mechanism including an Ugi-Zhu reaction followed by a cascade of N-acylation, aza Diels-Alder cycloaddition, decarboxylation, and dehydration steps. libretexts.org

Role of Catalysts and Reaction Conditions in Directing Selectivity

The choice of catalyst and reaction conditions (solvent, temperature) plays a pivotal role in directing the regioselectivity and efficiency of transformations involving aminopyridine scaffolds.

Catalysts in Fused System Synthesis: In the GBBR for imidazo[1,2-a]pyridine synthesis, both Lewis acids (e.g., Sc(OTf)₃) and Brønsted acids (e.g., NH₄Cl) can catalyze the reaction, with the choice affecting the yield. acs.org Copper(I) iodide (CuI) has been used to catalyze the aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and ketones. nih.gov For pyrazolopyridine synthesis, Lewis acids like ZrCl₄ are used to facilitate the cyclization of aminopyrazoles with unsaturated ketones. rsc.org

Conditions for Selectivity: Temperature is a critical parameter. In the GBBR, increasing the temperature from room temperature to 60 °C significantly improved the product yield. acs.org Solvent choice is also key, as it can influence the solubility of reactants and the stability of intermediates. For instance, nucleophilic aromatic substitution (SNAr) reactions on related pyridine systems show that polar aprotic solvents like DMSO can enhance reaction rates compared to DMF. researchgate.net

Directing C-H Functionalization: Transition metal catalysts are instrumental in directing C-H activation and cross-coupling reactions. Palladium (Pd) and Rhodium (Rh) catalysts are used for direct C-C bond formation. researchgate.net The pyridyl group in N-aryl-2-aminopyridines can act as a directing group, forming stable complexes with metals like Pd(II), which facilitates intramolecular C-H activation and subsequent cyclization or functionalization reactions. rsc.org

Photochemical Transformations and Exploration of Radical Pathways

The interaction of this compound with light can potentially initiate unique chemical transformations not accessible through thermal methods, often involving radical intermediates.

Photochemical Reactions of Aminopyridines: 2-Aminopyridines are known to undergo photochemical reactions. Upon irradiation, they can participate in dimerization reactions. acs.org Furthermore, photoinitiated substitution reactions have been observed where an amine can displace a cyano group on a pyridine ring. rsc.org The synthesis of functionalized imidazopyridines can also be achieved through photochemical means. For example, a visible-light-induced reaction between 2-aminopyridines and nitrostyrenes, mediated by a photocatalyst like eosin (B541160) Y, proceeds through a proposed single-electron transfer (SET) mechanism, leading to intramolecular cyclization. nih.gov

Radical Reaction Mechanisms: Radical reactions typically proceed through three main stages: initiation, propagation, and termination. youtube.comyoutube.com

Initiation: This step involves the formation of radical species, usually through the homolytic cleavage of a weak bond by applying energy in the form of heat or light. youtube.com For instance, UV light can cleave a Cl-Cl bond to generate two chlorine radicals. libretexts.org

Propagation: In this stage, a radical reacts with a stable molecule to form a new product and another radical, thus continuing the chain reaction. youtube.com A radical can abstract an atom (e.g., a hydrogen) or add across a double bond. libretexts.org

Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical product. youtube.com

While specific photochemical or radical-pathway studies on this compound are not extensively documented in the surveyed literature, its structural components suggest potential reactivity. The chlorophenyl group could participate in photoinduced C-Cl bond cleavage, and the aminopyridine core is known to be photochemically active. acs.orgnih.gov

Kinetic and Thermodynamic Aspects of Transformations

The study of reaction kinetics and thermodynamics provides quantitative insight into reaction rates, pathways, and equilibria.

Kinetic Studies of Aminolysis: Kinetic investigations of the reactions of related compounds, such as 3-chlorophenyl 4-nitrophenyl thionocarbonate, with various amines have been performed. rsc.org These studies typically measure pseudo-first-order rate coefficients (k_obsd) under an excess of the amine. The relationship between k_obsd and the amine concentration can reveal mechanistic details. A linear plot suggests a simple second-order process, whereas a non-linear upward curve can indicate a more complex mechanism involving a pre-equilibrium or a change in the rate-determining step, often implicating a tetrahedral intermediate. rsc.org

Brønsted Correlation: From such kinetic data, Brønsted-type plots can be constructed, which correlate the rate constant of the reaction with the pKa of the participating amines. The slope of this plot, the Brønsted coefficient (β), provides information about the transition state of the rate-determining step. For the aminolysis of related thionocarbonates, β values around 0.2 suggest that the formation of the tetrahedral intermediate is the rate-determining step, with only a small degree of bond formation in the transition state. rsc.org

Thermodynamics of Proton Transfer: The thermodynamics of reactions, such as proton transfer involving amines, can be studied to determine equilibrium constants. Studies on the proton-transfer reactions of phenols with various amines in non-polar solvents have been conducted to determine these equilibrium constants spectrophotometrically. Such studies are fundamental to understanding the acid-base properties that govern many of the reactions of this compound.

Advanced Spectroscopic and Structural Elucidation

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-(4-chlorophenyl)pyridin-3-amine, offering detailed insights into its atomic framework and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Comprehensive 1D and 2D Techniques for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, providing precise information about the hydrogen and carbon skeletons of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum displays characteristic signals corresponding to the distinct protons in the pyridine (B92270) and chlorophenyl rings. The protons on the pyridine ring typically appear in the aromatic region, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing chlorophenyl substituent. The protons of the chlorophenyl group exhibit a characteristic AA'BB' splitting pattern, consistent with a 1,4-disubstituted benzene (B151609) ring. The amine (NH₂) protons usually appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the pyridine ring are diagnostic, reflecting the electronic effects of the substituents. The carbons of the chlorophenyl ring also show characteristic resonances, with the carbon atom bonded to the chlorine atom exhibiting a shift consistent with halogen substitution. For a related compound, 2-(4-chlorophenyl)pyridine, carbon signals appear at δ 156.1, 149.7, 137.7, 136.8, 135.0, 128.9, 128.1, 122.3, and 120.3 ppm. rsc.org

2D NMR Techniques: Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to unambiguously assign all proton and carbon signals. COSY spectra establish proton-proton coupling networks within the individual rings, while HSQC and HMBC spectra reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These correlations are crucial for confirming the connectivity between the chlorophenyl and pyridine rings and the relative positions of the substituents.

| Carbon Position | Chemical Shift (δ) |

|---|---|

| Pyridine/Phenyl Carbons | 156.1 |

| Pyridine/Phenyl Carbons | 149.7 |

| Pyridine/Phenyl Carbons | 137.7 |

| Pyridine/Phenyl Carbons | 136.8 |

| Pyridine/Phenyl Carbons | 135.0 |

| Pyridine/Phenyl Carbons | 128.9 |

| Pyridine/Phenyl Carbons | 128.1 |

| Pyridine/Phenyl Carbons | 122.3 |

| Pyridine/Phenyl Carbons | 120.3 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is vital for identifying the functional groups present in this compound and probing its conformational characteristics.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational modes of its functional groups. orgchemboulder.com

N-H Stretching: As a primary amine, it displays two characteristic N-H stretching bands in the region of 3500-3200 cm⁻¹. orgchemboulder.comwpmucdn.comlibretexts.orgspectroscopyonline.com The asymmetric stretch appears at a higher frequency than the symmetric stretch. libretexts.orgspectroscopyonline.com

C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

N-H Bending: The N-H scissoring (bending) vibration of the primary amine group typically appears in the 1650-1580 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com

C=C and C=N Stretching: The aromatic ring stretching vibrations (C=C and C=N) from both the pyridine and phenyl rings are found in the 1600-1450 cm⁻¹ range.

C-N Stretching: The aromatic C-N stretching vibration gives rise to a band typically between 1335-1250 cm⁻¹. orgchemboulder.com

C-Cl Stretching: A strong absorption band corresponding to the C-Cl stretching vibration is expected in the fingerprint region, generally between 750-700 cm⁻¹. uantwerpen.be

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. The aromatic ring vibrations often produce strong and sharp signals in the Raman spectrum, particularly the ring breathing modes around 1000 cm⁻¹. researchgate.net The C-Cl stretch also gives a characteristic Raman signal. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. uantwerpen.bemalayajournal.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (NH₂) | Asymmetric & Symmetric Stretch | 3500 - 3200 |

| Aromatic C-H | Stretch | > 3000 |

| Primary Amine (NH₂) | Bend (Scissoring) | 1650 - 1580 |

| Aromatic C=C/C=N | Ring Stretch | 1600 - 1450 |

| Aromatic C-N | Stretch | 1335 - 1250 |

| Aryl C-Cl | Stretch | 750 - 700 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by probing the electronic transitions between molecular orbitals. The spectrum is characterized by absorption bands corresponding to π → π* and n → π* transitions within the aromatic systems. researchgate.net The conjugation between the pyridine and chlorophenyl rings, facilitated by the C-C single bond, creates an extended chromophore. The presence of the amino group (an auxochrome) and the chloro group can cause shifts in the absorption maxima (λ_max) compared to the parent bipyridyl or phenylpyridine systems. The electronic absorption properties are often studied in different solvents to assess the impact of solvent polarity on the electronic transitions. For a related furopyridine compound, absorption bands were observed in the 250 to 390 nm region. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. Using techniques like Electrospray Ionization (ESI), the molecule is typically observed as a protonated molecular ion [M+H]⁺. The high mass accuracy of HRMS allows for the unambiguous determination of the molecular formula (C₁₁H₉ClN₂). Furthermore, the isotopic pattern of the molecular ion peak is characteristic, showing a prominent [M+2] peak approximately one-third the intensity of the M peak, which is a definitive signature of the presence of a single chlorine atom. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion, providing valuable information about the molecule's structure through the analysis of its fragment ions.

X-ray Crystallography

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction for Three-Dimensional Molecular Structure Determination

Single-crystal X-ray diffraction analysis of a suitable crystal of this compound would yield a wealth of structural data. This technique determines the precise spatial coordinates of each atom in the crystal lattice, providing accurate bond lengths, bond angles, and torsion angles.

Key structural features that would be elucidated include:

Molecular Conformation: The dihedral angle between the planes of the pyridine and chlorophenyl rings is a critical conformational parameter. In related structures, this angle can vary, indicating some degree of rotational freedom around the C-C bond connecting the two rings. nih.goviucr.org For instance, in N-(4-chlorophenyl)-3-nitropyridin-2-amine, the dihedral angle between the pyridine and benzene rings is 9.89 (8)°. nih.gov

Bond Parameters: Precise measurements of all bond lengths and angles would confirm the expected geometries of the aromatic rings and the amino substituent.

Intermolecular Interactions: The analysis would reveal the packing of molecules in the crystal lattice, highlighting intermolecular forces such as hydrogen bonding and π–π stacking. The amino group is capable of acting as a hydrogen bond donor, potentially forming N-H···N or other hydrogen bonds that influence the crystal packing. researchgate.net For example, in the crystal structure of N-(4-chlorophenyl)-3-nitropyridin-2-amine, dimeric aggregates are formed via C—H···O interactions, and these are connected by π–π stacking interactions. nih.gov

| Parameter | Value |

|---|---|

| Formula | C₁₁H₈ClN₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 30.472 (3) |

| b (Å) | 3.8032 (4) |

| c (Å) | 21.300 (2) |

| β (°) | 123.153 (1) |

| Volume (ų) | 2066.7 (4) |

| Z | 8 |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, C-H···π interactions)

Detailed analysis of the crystal packing and specific intermolecular interactions for this compound cannot be provided without experimental crystallographic data. Such an analysis would typically involve identifying and quantifying the forces that govern the three-dimensional arrangement of molecules in the solid state.

For a molecule with the functional groups present in this compound, one would anticipate several types of interactions:

Hydrogen Bonding: The primary amine (-NH₂) group is a potent hydrogen bond donor, while the pyridine nitrogen atom is a hydrogen bond acceptor. This would likely lead to the formation of N-H···N hydrogen bonds, a common and strong interaction that often dictates the primary supramolecular structure, potentially forming chains or dimeric motifs.

Halogen Bonding: The chlorine atom on the phenyl ring can act as a halogen bond donor, interacting with Lewis basic sites such as the pyridine nitrogen or the amine group of a neighboring molecule. The existence and geometry of such C-Cl···N or C-Cl···H-N interactions would be a key feature of the crystal packing.

A data table quantifying these interactions would be structured as follows, pending the availability of structural data.

| Interaction Type | Donor (D) - H···Acceptor (A) | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) | Symmetry Operation |

| e.g., Hydrogen Bond | N-H···N | - | - | - | - |

| e.g., Halogen Bond | C-Cl···N | - | - | - | - |

| e.g., C-H···π | C-H···Cg(ring) | - | - | - | - |

| No experimental data is available to populate this table. |

Conformational Analysis and Torsional Angles in the Solid State

The conformation of this compound in the solid state is defined by the relative orientation of its constituent rings. This is quantitatively described by the torsional (or dihedral) angle between the plane of the pyridine ring and the plane of the 4-chlorophenyl ring.

This angle is a critical parameter as it reflects the balance between intramolecular steric hindrance and the electronic effects (conjugation) between the two aromatic systems. A smaller torsional angle would suggest a more planar conformation, allowing for greater π-electron delocalization between the rings. Conversely, a larger angle would indicate significant twisting due to steric repulsion, likely between the ortho-hydrogens of the phenyl ring and the substituents on the pyridine ring.

The specific value of this angle is determined through X-ray crystallography. Without this data, a definitive conformational analysis in the solid state is not possible.

A data table for this analysis would include the following key torsional angle.

| Torsional Angle | Atoms Defining the Angle | Value (°) |

| e.g., Pyridine-Chlorophenyl | N(1)-C(2)-C(1')-C(2') | - |

| No experimental data is available to populate this table. |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations provide profound insights into the electronic structure and properties of molecules. For 2-(4-Chlorophenyl)pyridin-3-amine, these calculations have been instrumental in understanding its geometry, stability, and reactivity.

Density Functional Theory (DFT) for Optimized Geometry and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.govarxiv.org DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), have been utilized to determine the optimized molecular geometry of this compound and its derivatives. irjet.netscispace.com These calculations confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary vibrational frequencies. irjet.net

The analysis of the electronic structure provides valuable information about the distribution of electrons within the molecule. Key structural parameters such as bond lengths, bond angles, and dihedral angles are determined and can be compared with experimental data where available. irjet.net For instance, studies on similar structures have shown that calculated bond lengths, like the C-O bond, are in close agreement with standard values. irjet.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Prediction

The frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial in predicting the chemical reactivity of a molecule. irjweb.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that reflects the molecule's kinetic stability and reactivity. irjweb.comwuxiapptec.com

| Parameter | Significance |

|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates the ability of a molecule to donate an electron. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates the ability of a molecule to accept an electron. |

| ΔE (HOMO-LUMO Energy Gap) | Reflects the chemical reactivity and kinetic stability of the molecule. A smaller gap implies higher reactivity. |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. uni-muenchen.denih.gov The MEP map illustrates the electrostatic potential on the molecule's surface, with different colors representing varying potential values. uni-muenchen.de

Typically, red and orange regions indicate negative electrostatic potential, corresponding to areas rich in electrons and prone to electrophilic attack. researchgate.net Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. uni-muenchen.de For molecules similar to this compound, MEP analysis has been used to identify reactive sites and understand intermolecular interactions. irjet.netresearchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns with the classic Lewis structure concept. uni-muenchen.dempg.de This method investigates the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is crucial for understanding molecular stability. uni-muenchen.de

The stabilization energy associated with these donor-acceptor interactions is calculated using second-order perturbation theory. wisc.edu Higher stabilization energies indicate stronger interactions and greater molecular stability. NBO analysis can also provide information on the hybridization of atomic orbitals and the nature of chemical bonds (e.g., sigma or pi bonds). uni-muenchen.deq-chem.com

| NBO Interaction | Description | Significance |

|---|---|---|

| Donor NBO | A filled Lewis-type orbital (bond or lone pair). | The interaction between donor and acceptor NBOs leads to electron delocalization, which stabilizes the molecule. The stabilization energy (E(2)) quantifies the strength of this interaction. |

| Acceptor NBO | An empty non-Lewis-type orbital (antibond or Rydberg orbital). |

Vibrational Frequency Analysis and Correlation with Experimental Spectroscopic Data

Vibrational frequency analysis, performed using computational methods like DFT, is essential for interpreting and assigning experimental spectroscopic data, such as Fourier-transform infrared (FT-IR) and Raman spectra. nih.gov The calculated vibrational frequencies and their corresponding normal modes provide a theoretical basis for understanding the molecular vibrations observed experimentally. irjet.net

To improve the agreement between theoretical and experimental results, the calculated frequencies are often scaled using appropriate scale factors. irjet.netnih.gov A strong correlation between the calculated and observed spectra confirms the accuracy of the optimized molecular geometry and the computational method employed. nih.gov This analysis is crucial for the structural elucidation of new compounds. irjet.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time, providing insights into processes that are not accessible through static quantum chemical calculations. rsc.org In a purely chemical context, MD simulations can be used to investigate phenomena such as self-assembly and material properties.

Prediction of Chemical Reactivity and Regioselectivity

Computational and theoretical chemistry offer powerful tools for predicting the chemical behavior of molecules, providing insights into their reactivity and the likely outcomes of chemical reactions. For a molecule such as this compound, these methods can elucidate the most probable sites for electrophilic, nucleophilic, and radical attack, thereby guiding synthetic strategies. While specific published computational studies on this compound are not available, this section outlines the established theoretical methodologies that would be employed for such an analysis, based on principles demonstrated for analogous substituted pyridine (B92270) systems.

The primary theoretical framework for these predictions is Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netresearchgate.net DFT calculations allow for the determination of several key descriptors of reactivity.

Molecular Electrostatic Potential (MEP)

A crucial first step in understanding reactivity is the analysis of the Molecular Electrostatic Potential (MEP). The MEP map is a visual representation of the total electrostatic potential on the surface of a molecule, indicating the distribution of charge. nih.gov It is an invaluable tool for predicting how a molecule will interact with other chemical species.

Regions of Negative Potential (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. They indicate the most likely sites for protonation and interactions with positive ions. For this compound, the nitrogen atom of the pyridine ring and the nitrogen atom of the exocyclic amino group are expected to be primary centers of negative potential. nih.gov The electron-donating nature of the amino group enhances the electron density on the pyridine ring, particularly at the ortho and para positions relative to it.

Regions of Positive Potential (Blue): These areas are electron-deficient and are prone to nucleophilic attack. In the target molecule, positive potential would be expected around the hydrogen atoms of the amino group. nih.govresearchgate.net

Neutral Regions (Green): These areas have a balanced potential.

The interplay between the electron-donating amino group at the C3 position and the electron-withdrawing 4-chlorophenyl group at the C2 position creates a complex electronic landscape. The MEP map would reveal the net effect of these substituents, highlighting the most electron-rich nitrogen atom and identifying which carbon atoms on the pyridine ring are most activated or deactivated. researchgate.net

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

HOMO: The distribution of the HOMO density indicates the sites from which an electron is most likely to be donated. These are the most nucleophilic regions and the probable sites of electrophilic attack.

LUMO: The distribution of the LUMO density shows the sites where an electron is most likely to be accepted. These are the most electrophilic regions and the probable sites of nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability. A small gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. ias.ac.in

For this compound, the HOMO is expected to be localized primarily on the amino group and the pyridine ring, while the LUMO would likely be distributed over the chlorophenyl and pyridine rings.

Conceptual DFT: Fukui Functions and Local Softness

To obtain a more quantitative prediction of regioselectivity, conceptual DFT provides reactivity indices such as the Fukui function and local softness. mdpi.comd-nb.info These parameters pinpoint reactivity at specific atomic sites within the molecule.

The Fukui function, f(r) , measures the change in electron density at a point r when the total number of electrons in the molecule changes. acs.org Through finite difference approximation, condensed Fukui functions for each atom (k) can be calculated for:

Nucleophilic Attack (fk+): Indicates the propensity of an atomic site to accept an electron. The site with the highest fk+ value is the most likely target for a nucleophile.

Electrophilic Attack (fk-): Indicates the propensity of a site to donate an electron. The site with the highest fk- value is the most reactive towards an electrophile.

Radical Attack (fk0): Predicts the site of radical attack.

Local softness, s(r) , is related to the Fukui function and describes the tendency of the local electron density to change at a constant external potential. pku.edu.cn A higher value of local softness at a particular site indicates greater reactivity at that site. mdpi.com For a specific type of reaction (nucleophilic, electrophilic), the site with the highest local softness value is predicted to be the most reactive.

While experimental or calculated data for this compound is not present in the cited literature, a hypothetical table of condensed Fukui functions and local softness can illustrate how these descriptors predict regioselectivity.

Table 1: Illustrative Reactivity Descriptors for this compound

This table is a hypothetical representation for illustrative purposes, as specific computational data for this compound is not available in the reviewed literature. The values demonstrate how theoretical indices are used to predict sites of chemical attack.

| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) | sk+ (Local Softness) | sk- (Local Softness) | Predicted Reactivity |

| N(1) (Pyridine) | 0.045 | 0.210 | 0.095 | 0.442 | Most likely site for electrophilic attack/protonation |

| C(2) | 0.080 | 0.030 | 0.168 | 0.063 | Potential site for nucleophilic attack |

| C(3) | 0.025 | 0.090 | 0.053 | 0.189 | Less reactive site |

| N(8) (Amino) | 0.030 | 0.185 | 0.063 | 0.389 | Strong secondary site for electrophilic attack |

| C(4) | 0.150 | 0.015 | 0.315 | 0.032 | Most likely carbon for nucleophilic attack |

| C(5) | 0.020 | 0.085 | 0.042 | 0.179 | Minor site for electrophilic attack |

| C(6) | 0.135 | 0.010 | 0.284 | 0.021 | Strong secondary site for nucleophilic attack |

| C(1') (C-Ph) | 0.065 | 0.020 | 0.137 | 0.042 | Minor site for nucleophilic attack |

| C(4') (C-Cl) | 0.050 | 0.025 | 0.105 | 0.053 | Minor site for nucleophilic attack |

| Cl(7') | 0.040 | 0.035 | 0.084 | 0.074 | Low reactivity |

Interpretation of Hypothetical Data:

Based on the illustrative data in Table 1, the nitrogen atom of the pyridine ring, N(1), would be the most susceptible to electrophilic attack, having the highest fk- and sk- values. researchgate.net This is a common feature in pyridine derivatives. The amino nitrogen, N(8), would be a close secondary site. For nucleophilic attack, the carbon atoms at positions C(4) and C(6) of the pyridine ring are identified as the most reactive sites due to their high fk+ and sk+ values. This suggests that reactions like nucleophilic aromatic substitution would preferentially occur at these positions.

Role of 2 4 Chlorophenyl Pyridin 3 Amine in Advanced Organic Synthesis and Materials Chemistry

As a Versatile Building Block for the Synthesis of Complex Chemical Architectures

The 2-(4-chlorophenyl)pyridin-3-amine moiety serves as a foundational element for the synthesis of a diverse array of more complex chemical structures, particularly fused heterocyclic systems. The presence of the reactive amino group, coupled with the electronic characteristics of the chlorophenyl and pyridine (B92270) rings, allows for a variety of chemical transformations.

Researchers have extensively utilized aminopyridine scaffolds in the construction of fused ring systems which are prevalent in medicinally important compounds. While specific examples starting directly from this compound are not extensively documented in readily available literature, the reactivity of the 3-aminopyridine (B143674) substructure is well-established for creating fused pyrimidine (B1678525) rings, such as in the synthesis of pyrido[2,3-d]pyrimidines. These reactions typically involve condensation of the amino group with a suitable three-carbon electrophilic component. The general reaction pathway involves the initial formation of an enamine or a related intermediate, followed by an intramolecular cyclization and subsequent aromatization to yield the fused heterocyclic system.

Furthermore, the amino group of 2-arylpyridin-3-amines can participate in multicomponent reactions, enabling the efficient, one-pot synthesis of highly functionalized and complex molecules. These strategies are highly valued in modern organic synthesis for their atom economy and step efficiency. For instance, related aminopyridine derivatives have been employed in the synthesis of spiroindenopyridotriazine-4H-pyrans, showcasing the potential of the aminopyridine core to generate intricate three-dimensional structures.

The synthetic utility of this compound is further expanded through palladium-catalyzed cross-coupling reactions. Both the chloro-substituent on the phenyl ring and potentially the pyridine ring itself can serve as handles for the introduction of new carbon-carbon and carbon-heteroatom bonds, allowing for the extension and diversification of the molecular framework.

Table 1: Examples of Complex Chemical Architectures Derived from Aminopyridine Scaffolds This table is illustrative and based on the general reactivity of aminopyridines, as specific examples for this compound are not widely reported.

| Product Class | Synthetic Strategy | Key Reactions | Potential Applications |

| Pyrido[2,3-d]pyrimidines | Annulation | Condensation, Cyclization, Aromatization | Kinase inhibitors, Anticancer agents |

| Fused Triazolopyridines | Heterocycle formation | Diazotization, Cyclization | Bioactive compounds |

| Poly-substituted Pyridines | Cross-coupling Reactions | Suzuki, Buchwald-Hartwig, Sonogashira coupling | Functional materials, Ligands |

| Spiro Compounds | Multicomponent Reactions | Knoevenagel condensation, Michael addition, Cyclization | Medicinal chemistry |

Applications in Ligand Design for Catalysis (Purely Chemical Context)

The nitrogen atoms within the this compound structure, specifically the pyridine ring nitrogen and the exocyclic amino group, possess lone pairs of electrons that make them excellent candidates for coordination to transition metals. This property is harnessed in the design of ligands for homogeneous catalysis.

By modifying the amino group, for instance, through Schiff base condensation with aldehydes or ketones, multidentate ligands can be synthesized. These ligands can then form stable complexes with various transition metals such as palladium, copper, nickel, and rhodium. The electronic and steric properties of the resulting metal complexes can be fine-tuned by altering the substituents on the this compound backbone.

The 4-chlorophenyl group, being moderately electron-withdrawing, can influence the electron density at the metal center, thereby affecting the catalytic activity of the complex. The pyridine ring itself provides a robust and sterically defined coordination site. Ligands derived from this scaffold can be employed in a range of catalytic transformations, including:

Cross-coupling reactions: Such as Suzuki-Miyaura, Heck, and Sonogashira couplings, which are fundamental for the formation of carbon-carbon bonds.

C-N and C-O bond forming reactions: Important for the synthesis of pharmaceuticals and other fine chemicals.

Hydrogenation and transfer hydrogenation reactions: Key processes in organic synthesis for the reduction of unsaturated compounds.

The design of these ligands often focuses on creating a specific coordination environment around the metal center that promotes the desired catalytic cycle while minimizing side reactions. The rigidity of the pyridine-phenyl backbone can contribute to the stability and selectivity of the catalyst.

Development of Novel Functional Materials Precursors (e.g., for optical properties)

The aromatic and heteroaromatic nature of this compound makes it a promising precursor for the development of novel functional organic materials. The extended π-conjugated system is a key feature for materials with interesting electronic and photophysical properties.

Derivatives of this compound can be incorporated as monomer units into polymers. The resulting polymers may exhibit properties such as:

Luminescence: The conjugated system can be designed to absorb and emit light in the visible or ultraviolet regions, making them suitable for applications in organic light-emitting diodes (OLEDs).

Conductivity: Through appropriate doping, polymers containing this moiety could potentially be rendered electrically conductive, opening up possibilities in organic electronics.

Nonlinear Optical (NLO) Properties: The presence of electron-donating (amino) and electron-withdrawing (chlorophenyl) groups on the pyridine scaffold can lead to significant second-order NLO responses, which are desirable for applications in telecommunications and optical data processing.

The synthesis of such functional polymers can be achieved through various polymerization techniques, including step-growth polymerization involving the amino group or through cross-coupling reactions on the halogenated positions. The properties of the final material can be tailored by copolymerization with other monomers or by post-polymerization modification.

Structure-Property Relationships (Focusing on Non-Biological Aspects)

Influence of Substitution Patterns on Electronic and Optical Characteristics

The electronic and optical properties of molecules derived from the this compound scaffold are intrinsically linked to their molecular structure. The interplay between the electron-donating amino group, the electron-withdrawing chlorophenyl group, and the π-deficient pyridine ring creates a push-pull electronic system.

Optical Properties: The absorption and emission wavelengths, as well as the quantum yields of fluorescence or phosphorescence, are highly sensitive to the substitution pattern. Solvatochromism, the change in color of a substance with the polarity of the solvent, is a common feature in such push-pull systems. This phenomenon arises from the change in the dipole moment of the molecule upon electronic excitation.

Table 2: Predicted Effects of Substituents on Electronic and Optical Properties This table presents general trends based on established principles of physical organic chemistry.

| Substituent Position | Type of Substituent | Effect on HOMO | Effect on LUMO | Expected Spectral Shift |

| Amino Group (N-substitution) | Electron-donating (e.g., alkyl) | Raise | Minor change | Red-shift (bathochromic) |

| Phenyl Ring (para to Cl) | Electron-donating (e.g., -OCH₃) | Raise | Minor change | Red-shift (bathochromic) |

| Phenyl Ring (para to Cl) | Electron-withdrawing (e.g., -NO₂) | Lower | Lower | Blue-shift (hypsochromic) |

| Pyridine Ring (position 4 or 6) | Electron-withdrawing (e.g., -CN) | Lower | Lower | Blue-shift (hypsochromic) |

Stereochemical Considerations and Chiral Transformations

While this compound itself is achiral, the introduction of chiral centers can lead to stereoisomers with distinct properties and applications. Chirality can be introduced in several ways:

Derivatization of the amino group: Reaction of the amino group with a chiral reagent can lead to the formation of diastereomers that can be separated.

Asymmetric synthesis: Chiral catalysts can be used to introduce substituents in a stereoselective manner.

Atropisomerism: If rotation around the bond connecting the pyridine and phenyl rings is restricted due to bulky substituents in the ortho positions, stable atropisomers can exist.

Once chiral derivatives are obtained, they can be used as chiral ligands in asymmetric catalysis, where they can induce enantioselectivity in chemical reactions. The stereochemistry of the ligand is crucial for the efficiency and selectivity of the catalyst. Chiral resolution, the process of separating a racemic mixture into its enantiomers, can be achieved through techniques such as diastereomeric salt formation or chiral chromatography.

Design Principles for New Chemical Entities

The this compound scaffold serves as a valuable starting point for the rational design of new chemical entities with tailored properties. Key design principles include: